N-methyl-N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
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Overview
Description
N-methyl-N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C16H17N9 and its molecular weight is 335.375. The purity is usually 95%.
BenchChem offers high-quality N-methyl-N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated that heterocyclic compounds, particularly those containing pyrazole, triazole, and pyridazine moieties, have significant applications in developing compounds with antitumor and antimicrobial activities. For instance, enaminones, which are key intermediates in synthesizing substituted pyrazoles, have shown cytotoxic effects comparable to standard drugs in tests against human breast and liver carcinoma cell lines. This suggests that compounds with complex heterocyclic structures may hold potential in cancer research and treatment strategies (Riyadh, 2011).
Antimicrobial and Antitumor Activities
The synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and related compounds has been explored for their antimicrobial activities. These studies have underscored the potential of heterocyclic compounds in developing new antimicrobial agents, which could be crucial for addressing the global challenge of antimicrobial resistance (Abdelriheem, Zaki, & Abdelhamid, 2017).
Phosphodiesterase Inhibitors for Cognitive Impairment
Another significant application of heterocyclic compounds is in neurodegenerative and neuropsychiatric diseases treatment. A study highlighted the design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones as potent inhibitors of phosphodiesterase 1 (PDE1). These compounds, particularly ITI-214, have shown efficacy in preclinical models for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, showcasing the therapeutic potential of heterocyclic compounds in central nervous system disorders (Li et al., 2016).
Mechanism of Action
Target of action
Without specific information, it’s hard to identify the exact targets of “N-methyl-N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine”. Pyrazolo-pyrimidines, a class of compounds that this molecule belongs to, have been identified as strategic compounds for optical applications .
Mode of action
But generally, pyrazolo-pyrimidines have tunable photophysical properties, in which electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical pathways
Without specific information, it’s hard to summarize the affected pathways and their downstream effects of “N-methyl-N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine”. Pyrazolo-pyrimidines are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Result of action
But generally, pyrazolo-pyrimidines allow good solid-state emission intensities .
properties
IUPAC Name |
N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[1,5-a]pyrazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9/c1-11-7-13-16(17-5-6-24(13)20-11)22(2)12-8-23(9-12)15-4-3-14-19-18-10-25(14)21-15/h3-7,10,12H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMYKJHYMGGLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine |
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